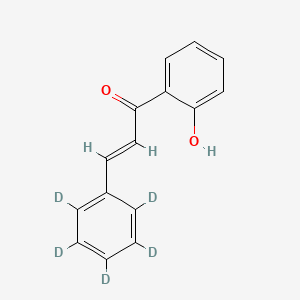
(2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one is a synthetic chalcone derivative. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This particular compound is labeled with deuterium, making it useful in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base. The general reaction conditions include:
Reactants: 2-Hydroxybenzaldehyde and acetophenone-d5
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to form the chalcone product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To accommodate higher volumes of reactants
Automated systems: For precise control of reaction conditions
Purification steps: Including recrystallization and chromatography to ensure high purity of the final product
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The double bond in the propenone moiety can be reduced to form a saturated ketone.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Saturated ketones
Substitution: Halogenated chalcones
Wissenschaftliche Forschungsanwendungen
(2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one has several scientific research applications:
Chemistry: Used as a labeled compound in mechanistic studies and isotope labeling experiments.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of (2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one involves its interaction with various molecular targets:
Enzyme inhibition: It can inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects.
DNA interaction: It may intercalate into DNA, disrupting replication and transcription processes, contributing to its anticancer properties.
Oxidative stress: It can induce oxidative stress in cells, leading to cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-1-(2-Hydroxyphenyl)-3-phenyl-2-propen-1-one: Similar structure but without deuterium labeling.
(2E)-1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one: Contains a methoxy group on the phenyl ring.
(2E)-1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one: Contains a nitro group on the phenyl ring.
Uniqueness
The uniqueness of (2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one lies in its deuterium labeling, which makes it particularly valuable in isotope labeling studies and mechanistic investigations. This labeling allows for precise tracking of the compound in various chemical and biological processes.
Eigenschaften
IUPAC Name |
(E)-1-(2-hydroxyphenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-11,16H/b11-10+/i1D,2D,3D,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETKQQBRKSELEL-CDTMZHDGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C/C(=O)C2=CC=CC=C2O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857821 |
Source


|
| Record name | (2E)-1-(2-Hydroxyphenyl)-3-(~2~H_5_)phenylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146196-93-2 |
Source


|
| Record name | (2E)-1-(2-Hydroxyphenyl)-3-(~2~H_5_)phenylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(Z)-pent-1-enyl]pyridine](/img/structure/B585123.png)
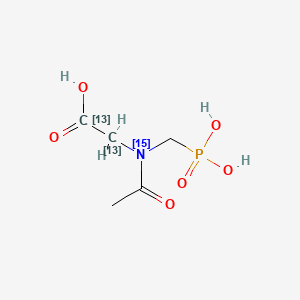
![2H-Isoxazolo[4,5-f]indole](/img/structure/B585125.png)
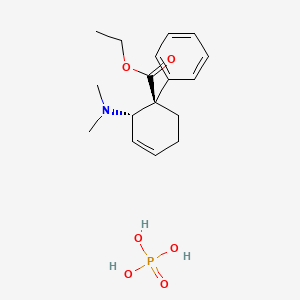
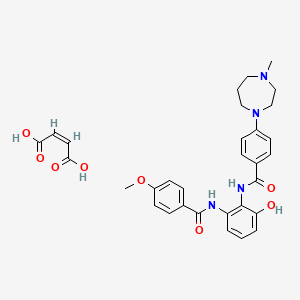
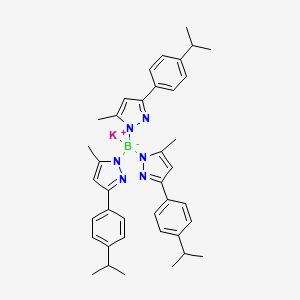

![3-[4-(Hydroxymethyl)piperazin-1-YL]propanoic acid](/img/structure/B585132.png)

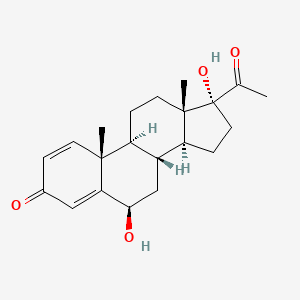
![6-Oxa-3-azatricyclo[5.2.1.03,8]deca-1(10),4,7-triene](/img/structure/B585143.png)
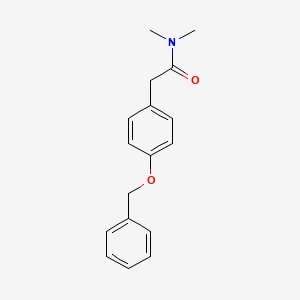
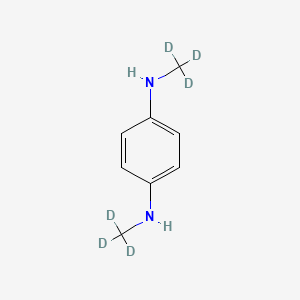
![Cyclopentanemethanethiol, 1-[(ethylthio)methyl]- (9CI)](/img/new.no-structure.jpg)
